Ethyl 2-aminocyclopentanecarboxylate
Overview
Description
Ethyl 2-aminocyclopentanecarboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the catalytic hydrogenation of ethyl 2-nitrocyclopentanecarboxylate, followed by the reduction of the nitro group to an amino group. Another method includes the ring-opening reaction of isoxazolines, which provides a stereoselective route to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of green chemistry principles. For example, enzymatic hydrolysis using Candida antarctica lipase B (CALB) in organic media has been employed to achieve high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-aminocyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-aminocyclopentanecarboxylate can be compared with other similar compounds, such as:
- Ethyl 2-aminocyclohexanecarboxylate
- Ethyl 2-aminocyclopropanecarboxylate
- Ethyl 2-aminocyclobutanecarboxylate
These compounds share similar structural features but differ in the size of the cycloalkane ring, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ring size, which provides a balance between ring strain and stability, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
ethyl 2-aminocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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